N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a fluorobenzamide moiety, which includes a benzene ring substituted with a fluorine atom and an amide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide typically involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide is unique due to the presence of both the oxadiazole ring and the fluorobenzamide moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development. The fluorine atom in the benzamide moiety can enhance the compound’s stability and bioavailability, while the oxadiazole ring can contribute to its biological activity.
Properties
Molecular Formula |
C11H10FN3O2 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
FAFJFEHFXBWXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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